

Application Notes and Protocols: In Vitro URAT1 Inhibition Assay Using Lesinurad

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Compound of Interest

Compound Name: Lesinurad

Cat. No.: B10764080

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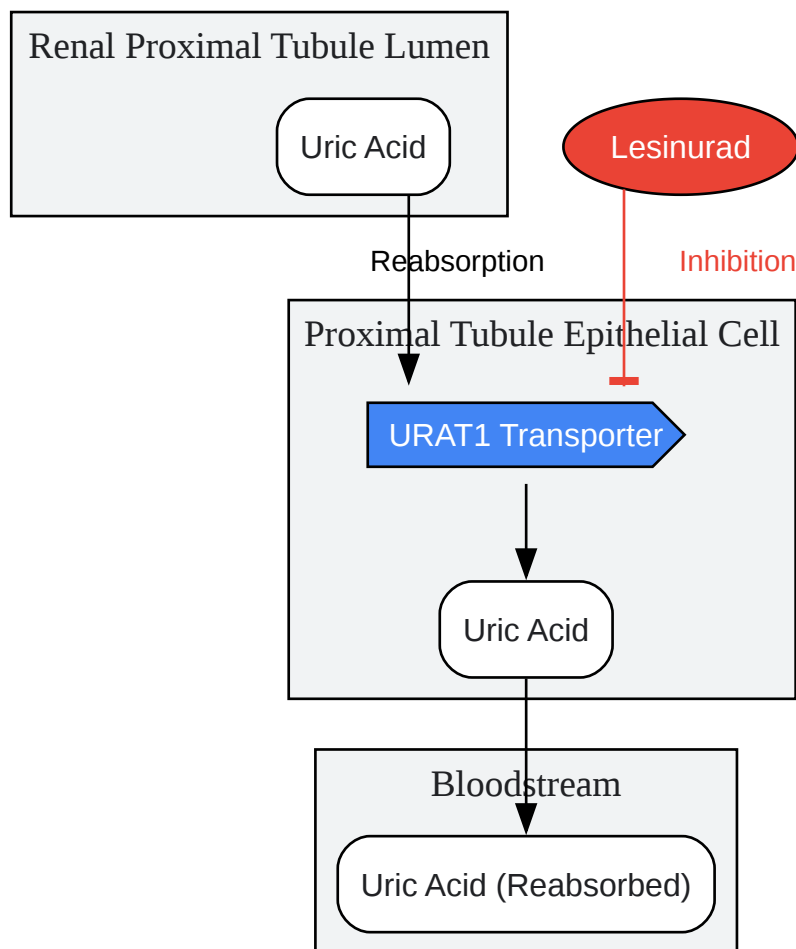
Introduction

Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a crucial protein in the regulation of uric acid levels in the human body.[1][2] Localized to the apical membrane of renal proximal tubular cells, URAT1 is responsible for the majority of uric acid reabsorption from the glomerular filtrate back into the bloodstream.[2][3][4] Inhibition of URAT1 is a key therapeutic strategy for the management of hyperuricemia, a condition characterized by elevated serum uric acid levels and a primary cause of gout.[5][6][7][8] **Lesinurad** (Zurampic®) is a selective uric acid reabsorption inhibitor (SURI) that targets URAT1, leading to increased uric acid excretion and a reduction in serum uric acid concentrations.[5][6][9] This document provides a detailed protocol for an in vitro URAT1 inhibition assay using **Lesinurad** as a reference compound.

Mechanism of URAT1 Inhibition by Lesinurad

Lesinurad exerts its therapeutic effect by inhibiting the function of URAT1, thereby blocking the reabsorption of uric acid in the kidneys.[9][10] This leads to an increase in the urinary excretion of uric acid and a subsequent lowering of serum uric acid levels.[9][10] In addition to URAT1, **Lesinurad** also inhibits Organic Anion Transporter 4 (OAT4), another transporter involved in

uric acid reabsorption.[11][12][13] The inhibitory activity of **Lesinurad** on these transporters provides a dual mechanism to effectively manage hyperuricemia.[6]



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Figure 1: Simplified signaling pathway of URAT1 inhibition by **Lesinurad**.

Quantitative Data: Lesinurad Inhibition of URAT1

The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a drug's potency. The IC₅₀ value for **Lesinurad** against URAT1 has been determined in various in vitro studies.

Compound	Transporter	Assay System	IC50 (μM)	Reference
Lesinurad	Human URAT1	HEK-293T Cells	3.36	[1]
Lesinurad	Human URAT1	Not Specified	7.3	[11][12][13]
Lesinurad	Human URAT1	Not Specified	7.18	[14]
Lesinurad	Human OAT4	Not Specified	3.7	[11][12][13]

Experimental Protocol: In Vitro URAT1 Inhibition Assay

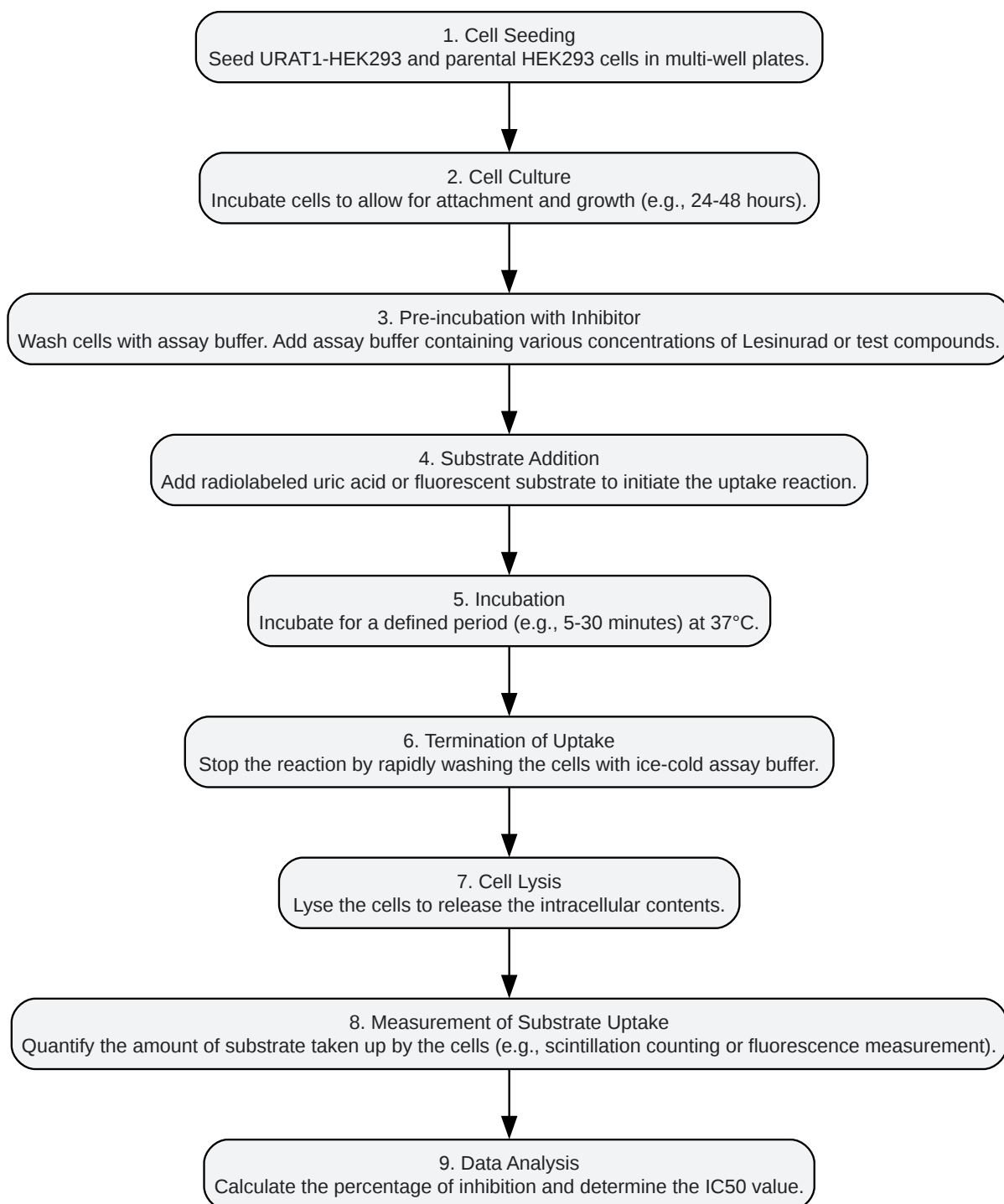
This protocol describes a cell-based assay to determine the inhibitory potential of test compounds, using **Lesinurad** as a positive control, on the function of the human URAT1 transporter. The assay is based on measuring the uptake of a substrate into HEK293 cells stably expressing human URAT1.

Materials and Reagents

- Cells: Human Embryonic Kidney (HEK293) cells stably transfected with human URAT1 (SLC22A12). A parental HEK293 cell line (not expressing URAT1) should be used as a negative control.
- Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) if required for maintaining the stable cell line.
- Assay Buffer: Krebs-Ringer-Henseleit (KRH) buffer (pH 7.4).
- Substrate: Radiolabeled [¹⁴C]-Uric Acid or a suitable fluorescent substrate.
- Test Compound: **Lesinurad** (as a positive control) and other compounds to be tested, dissolved in a suitable solvent (e.g., DMSO).
- Scintillation Cocktail: For use with radiolabeled substrates.
- Cell Lysis Buffer: For lysing cells to measure intracellular substrate concentration.

- Multi-well plates: 24- or 96-well plates suitable for cell culture.

Experimental Workflow



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